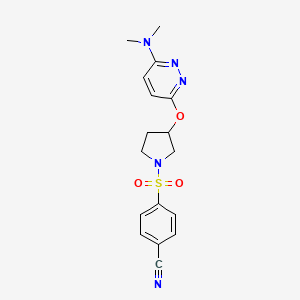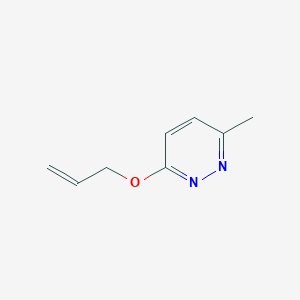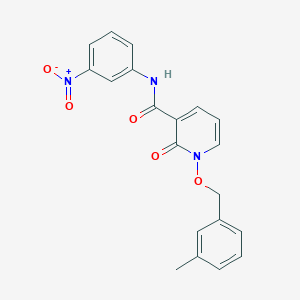
(Z)-2-(4-oxo-5-((5-phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(4-oxo-5-((5-phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid is a useful research compound. Its molecular formula is C23H17NO4S2 and its molecular weight is 435.51. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(4-oxo-5-((5-phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(4-oxo-5-((5-phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Antitrypanosomal Activities
One significant application of this compound class is in the area of anticancer and antitrypanosomal activities. Novel derivatives have been synthesized and evaluated for their activity against Trypanosoma brucei, showing potent inhibition at sub-micromolar concentrations. Additionally, certain derivatives demonstrated significant anticancer activity against human tumor cell lines, indicating their potential in cancer therapy (Holota et al., 2019).
Potential as GSK-3 Inhibitors
Compounds in this class have been investigated for their potential as GSK-3 inhibitors, which are important in various biological processes and diseases. Microwave-assisted synthesis of novel bis(2-thioxothiazolidin-4-one) derivatives has been explored, demonstrating their relevance in the development of new therapeutic agents (Kamila & Biehl, 2012).
Fluorescent Compound for Metal Ion Detection
A derivative of this compound class was synthesized and characterized for its potential as a fluorescent chemical sensor. It showed a selective fluorescent quenching effect for Co2+, indicating its application in metal ion detection (Li Rui-j, 2013).
Anticancer Properties and Apoptosis Induction
These compounds have been synthesized and studied for their anticancer properties, particularly in inducing apoptosis in human leukemia cells. Structural variations led to the identification of specific derivatives with potent anticancer activity, highlighting their potential in cancer treatment (Chandrappa et al., 2009).
Anti-Inflammatory Activity
The class also includes derivatives with anti-inflammatory properties. Novel compounds were synthesized and evaluated for their anti-inflammatory activity, showing significant results and pointing towards their use in treating inflammatory conditions (Sunder & Maleraju, 2013).
Photophysical Properties and DFT Study
The synthesis of novel d-π-A type chromophores derived from this compound class has been studied. These studies included an analysis of their photophysical properties and computational studies using DFT, indicating their application in material science (Jachak et al., 2021).
Anticancer and Antiangiogenic Effects in Vivo
Thioxothiazolidin-4-one derivatives of this compound were synthesized and evaluated for their in vivo anticancer and antiangiogenic effects, showing significant potential in cancer therapy (Chandrappa et al., 2010).
properties
IUPAC Name |
2-[(5Z)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4S2/c25-21-20(14-17-11-12-19(28-17)16-9-5-2-6-10-16)30-23(29)24(21)18(22(26)27)13-15-7-3-1-4-8-15/h1-12,14,18H,13H2,(H,26,27)/b20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUOVFXBENXOMC-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=CC=C4)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-oxo-5-((5-phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2960738.png)
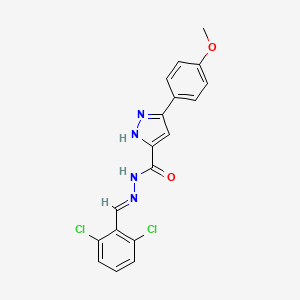
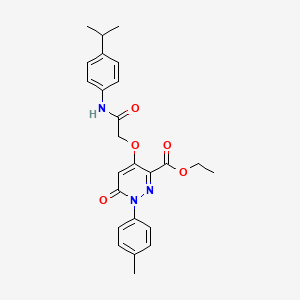

![1-({[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine](/img/structure/B2960744.png)
![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2960746.png)
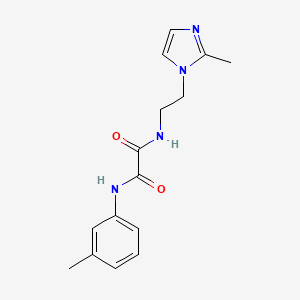

amino}acetamide](/img/structure/B2960750.png)

